8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one 8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15006031
InChI: InChI=1S/C30H30O4/c1-2-3-4-5-11-23-17-26-24-12-8-13-25(24)30(32)34-29(26)18-28(23)33-19-27(31)22-15-14-20-9-6-7-10-21(20)16-22/h6-7,9-10,14-18H,2-5,8,11-13,19H2,1H3
SMILES:
Molecular Formula: C30H30O4
Molecular Weight: 454.6 g/mol

8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

CAS No.:

Cat. No.: VC15006031

Molecular Formula: C30H30O4

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

8-Hexyl-7-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one -

Specification

Molecular Formula C30H30O4
Molecular Weight 454.6 g/mol
IUPAC Name 8-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C30H30O4/c1-2-3-4-5-11-23-17-26-24-12-8-13-25(24)30(32)34-29(26)18-28(23)33-19-27(31)22-15-14-20-9-6-7-10-21(20)16-22/h6-7,9-10,14-18H,2-5,8,11-13,19H2,1H3
Standard InChI Key HVFXPTVYLBLAMU-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C5=C2CCC5

Introduction

Structural Overview

The compound consists of several key structural features:

  • A cyclopenta[c]chromene core, which is a fused bicyclic system containing both aromatic and heterocyclic elements.

  • A 7-position substitution with a 2-(2-naphthyl)-2-oxoethoxy group, introducing both aromaticity (naphthalene) and ketone functionality.

  • An 8-position substitution with a hexyl chain, contributing to hydrophobicity.

Synthesis Pathways

The synthesis of such a compound typically involves multi-step organic reactions. Below is a generalized pathway:

  • Preparation of the Cyclopenta[c]chromene Core:

    • Cyclopenta[c]chromenes are often synthesized through cyclization reactions involving coumarin derivatives or related precursors.

    • A common approach includes Friedel-Crafts acylation followed by intramolecular cyclization.

  • Introduction of the Naphthyl Group:

    • The 7-position substitution can be achieved via etherification using an appropriate naphthyl-containing reagent (e.g., 2-bromoacetophenone derivatives).

  • Hexyl Chain Addition:

    • The hexyl group at the 8-position can be introduced through alkylation reactions using hexyl halides under basic conditions.

Reaction Conditions

StepReagents/CatalystsConditions
CyclizationAcid catalysts (e.g., HCl, AlCl₃)Reflux in organic solvents
EtherificationAlkali bases (e.g., K₂CO₃)Mild heating in polar aprotic solvent
AlkylationHexyl bromideBasic medium (NaH or KOH)

Biological Relevance

Chromene derivatives, including this compound, are widely studied for their pharmacological properties. While specific studies on this exact compound are unavailable, similar structures exhibit the following activities:

  • Anticancer Activity: Chromenes are known to inhibit tumor cell proliferation by interacting with DNA or enzymes like topoisomerase.

  • Anti-inflammatory Properties: Substituted chromenes often act as COX inhibitors.

  • Antioxidant Effects: The aromatic and heterocyclic nature contributes to free radical scavenging.

Hypothetical Applications

Given its structural features:

  • The naphthyl group may enhance binding to hydrophobic pockets in biomolecules.

  • The ketone functionality could participate in hydrogen bonding or covalent interactions with biological targets.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are typically employed:

Spectroscopic Data

TechniqueExpected Observations
NMR (¹H and ¹³C)Signals corresponding to aromatic protons, aliphatic chains
IR SpectroscopyStrong C=O stretch (~1700 cm⁻¹), C-O stretch (~1100 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z = 428

Crystallographic Analysis

Single-crystal X-ray diffraction could provide definitive confirmation of the compound's three-dimensional geometry.

Challenges and Future Directions

  • Synthetic Complexity:

    • Multi-step synthesis requires optimization to improve yield and minimize side reactions.

  • Biological Testing:

    • Further studies are needed to evaluate its pharmacological potential using in vitro and in vivo assays.

  • Structure-Activity Relationship (SAR):

    • Modifications at the naphthyl or hexyl positions could enhance activity or selectivity.

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